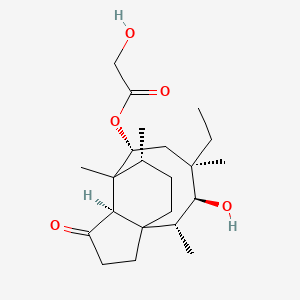

Dihydropleuromutilin

Beschreibung

Eigenschaften

IUPAC Name |

[(2R,3S,4R,6R,8R,14R)-4-ethyl-3-hydroxy-2,4,7,14-tetramethyl-9-oxo-6-tricyclo[5.4.3.01,8]tetradecanyl] 2-hydroxyacetate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H36O5/c1-6-20(4)11-16(27-17(25)12-23)21(5)13(2)7-9-22(14(3)19(20)26)10-8-15(24)18(21)22/h13-14,16,18-19,23,26H,6-12H2,1-5H3/t13-,14+,16-,18+,19+,20-,21?,22?/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RTOIPDPHQXGIRG-JKZASVEESA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1(CC(C2(C(CCC3(C2C(=O)CC3)C(C1O)C)C)C)OC(=O)CO)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC[C@@]1(C[C@H](C2([C@@H](CCC3([C@H]2C(=O)CC3)[C@H]([C@@H]1O)C)C)C)OC(=O)CO)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H36O5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50676274 | |

| Record name | (4R,5S,6R,8R,9aR,10R)-6-Ethyl-5-hydroxy-4,6,9,10-tetramethyl-1-oxodecahydro-3a,9-propanocyclopenta[8]annulen-8-yl hydroxyacetate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50676274 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

380.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

42302-24-9 | |

| Record name | (4R,5S,6R,8R,9aR,10R)-6-Ethyl-5-hydroxy-4,6,9,10-tetramethyl-1-oxodecahydro-3a,9-propanocyclopenta[8]annulen-8-yl hydroxyacetate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50676274 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-Depth Technical Guide to the Mechanism of Action of Dihydropleuromutilin on the 50S Ribosome

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Dihydropleuromutilin and its derivatives represent a potent class of antibiotics that inhibit bacterial protein synthesis by targeting the 50S ribosomal subunit. Their unique mechanism of action, which involves binding to the peptidyl transferase center (PTC), results in the inhibition of peptide bond formation. This distinct mechanism confers a low propensity for cross-resistance with other major antibiotic classes, making pleuromutilins a valuable area of research and development in the face of rising antimicrobial resistance. This guide provides a comprehensive technical overview of the molecular interactions, quantitative binding and inhibition data, and the experimental protocols used to elucidate the mechanism of action of this compound and its analogs.

Core Mechanism of Action

Pleuromutilins, including the parent compound this compound, exert their antibacterial effect by selectively binding to the bacterial 50S ribosomal subunit and inhibiting protein synthesis.[1][2] The primary target is the peptidyl transferase center (PTC), a highly conserved region within domain V of the 23S rRNA.[1]

The binding of pleuromutilins to the PTC is characterized by an "induced-fit" mechanism. The tricyclic mutilin core of the molecule settles into a hydrophobic pocket at the A-site of the PTC.[3][4] The C14 side chain extends into the P-site, sterically hindering the correct positioning of the aminoacyl-tRNA (A-site) and peptidyl-tRNA (P-site) substrates. This obstruction prevents the formation of the peptide bond, the fundamental step in polypeptide chain elongation, thereby arresting protein synthesis.

Structural studies have revealed that the binding pocket for the mutilin core is formed by nucleotides of the 23S rRNA, including A2058, A2059, G2505, and U2506. The C14 side chain's interaction within the P-site region affects the conformation of nucleotides such as U2584 and U2585. This dual-site interaction is crucial for the potent inhibitory activity of this antibiotic class.

Figure 1. Mechanism of this compound Action.

Quantitative Data

The binding affinity and inhibitory potency of pleuromutilin derivatives have been quantified using various in vitro assays. The following tables summarize key quantitative data, including dissociation constants (Kd), and half-maximal inhibitory concentrations (IC50). It is important to note that much of the detailed quantitative analysis has been performed on semi-synthetic derivatives of pleuromutilin, such as tiamulin, valnemulin, retapamulin, and lefamulin. These derivatives share the same core mechanism of action, with variations in potency often attributed to the nature of the C14 side chain.

Table 1: Ribosome Binding Affinity of Pleuromutilin Derivatives

| Compound | Method | Ribosome Source | Kd (nM) | Reference |

| Retapamulin | Competitive Fluorescence Polarization | E. coli | ~3 | |

| Tiamulin | Surface Plasmon Resonance (SPR) | S. aureus 50S | 25.0 | |

| Compound 9 (derivative) | Surface Plasmon Resonance (SPR) | S. aureus 50S | 17.7 | |

| Compound 50 (derivative) | Surface Plasmon Resonance (SPR) | S. aureus 50S | 23.2 | |

| Compound 64 (derivative) | Surface Plasmon Resonance (SPR) | S. aureus 50S | 28.5 |

Table 2: Inhibition of In Vitro Transcription-Translation by Pleuromutilin Derivatives

| Compound | System | IC50 (µM) | 95% Confidence Interval | Reference |

| Pleuromutilin | E. coli | 0.76 | 0.63–0.92 | |

| Pleuromutilin | S. aureus | 1.73 | 1.22–2.44 | |

| Tiamulin | E. coli | 0.50 | 0.44–0.57 | |

| Tiamulin | S. aureus | 0.36 | 0.32–0.42 | |

| Lefamulin | E. coli | 0.51 | - | |

| Lefamulin | S. aureus | 0.31 | - | |

| Lefamulin | Eukaryotic (reticulocyte lysate) | 952 | - |

Experimental Protocols

The elucidation of this compound's mechanism of action relies on a suite of biochemical and biophysical techniques. Detailed methodologies for key experiments are provided below.

Ribosome Binding Assays

These assays are fundamental to determining the binding affinity of the antibiotic to the ribosome.

Figure 2. Workflow for a Competitive Ribosome Filter Binding Assay.

Detailed Methodology: Competitive Ribosome Filter Binding Assay

-

Preparation of Ribosomal Subunits: Isolate 70S ribosomes from bacterial cultures (e.g., E. coli or S. aureus) and dissociate into 30S and 50S subunits by dialysis against a low-magnesium buffer. Purify 50S subunits by sucrose density gradient centrifugation.

-

Radiolabeling: Prepare a stock solution of a high-affinity radiolabeled pleuromutilin derivative (e.g., [³H]-tiamulin) of known specific activity.

-

Binding Reaction:

-

In a series of microcentrifuge tubes, prepare reaction mixtures containing a fixed concentration of purified 50S ribosomal subunits and a fixed concentration of the radiolabeled pleuromutilin derivative in a suitable binding buffer (e.g., Tris-HCl, pH 7.5, with MgCl₂, NH₄Cl, and DTT).

-

Add increasing concentrations of unlabeled this compound (the competitor) to the tubes. Include a control with no competitor.

-

Incubate the mixtures at 37°C for a sufficient time to reach equilibrium (e.g., 30 minutes).

-

-

Filtration:

-

Rapidly filter each reaction mixture through a nitrocellulose membrane (0.45 µm pore size) under vacuum. Ribosomes and ribosome-ligand complexes will bind to the filter, while unbound ligand will pass through.

-

Wash the filters with ice-cold binding buffer to remove non-specifically bound radiolabel.

-

-

Quantification:

-

Place the filters in scintillation vials with a suitable scintillation cocktail.

-

Measure the radioactivity retained on each filter using a scintillation counter.

-

-

Data Analysis:

-

Plot the percentage of bound radiolabel as a function of the logarithm of the competitor concentration.

-

Fit the data to a one-site competition model to determine the IC50 value of this compound.

-

The inhibition constant (Ki) can be calculated from the IC50 using the Cheng-Prusoff equation, which requires knowledge of the dissociation constant (Kd) of the radiolabeled ligand.

-

Peptidyl Transferase (PTC) Inhibition Assay (Puromycin Reaction)

This assay directly measures the inhibition of peptide bond formation.

Figure 3. Workflow for the Puromycin Reaction Assay.

Detailed Methodology: Puromycin Reaction

-

Preparation of Components:

-

Purify 70S ribosomes from a suitable bacterial strain.

-

Synthesize or obtain a short mRNA template containing a start codon (e.g., AUG).

-

Prepare [³H]-fMet-tRNAfMet by aminoacylating tRNAfMet with [³H]-methionine followed by formylation.

-

Prepare a stock solution of puromycin.

-

-

Formation of the Initiation Complex:

-

Incubate 70S ribosomes, the mRNA template, and [³H]-fMet-tRNAfMet in a reaction buffer containing appropriate salts and cofactors to form an initiation complex with the [³H]-fMet-tRNAfMet positioned in the ribosomal P-site.

-

-

Inhibition and Reaction:

-

Aliquot the initiation complex into tubes containing serial dilutions of this compound. Include a no-inhibitor control.

-

Pre-incubate for a short period to allow the inhibitor to bind.

-

Initiate the peptidyl transferase reaction by adding a saturating concentration of puromycin.

-

Incubate at 37°C for a defined time (e.g., 1-10 minutes).

-

-

Product Extraction and Quantification:

-

Terminate the reaction by adding a high-salt, alkaline buffer.

-

Extract the [³H]-fMet-puromycin product into an organic solvent such as ethyl acetate. The unreacted [³H]-fMet-tRNAfMet will remain in the aqueous phase.

-

Measure the radioactivity in the organic phase using scintillation counting.

-

-

Data Analysis:

-

Calculate the percentage of inhibition for each this compound concentration relative to the no-inhibitor control.

-

Plot the percentage of inhibition versus the logarithm of the inhibitor concentration and fit the data to determine the IC50 value.

-

Chemical Footprinting

This technique identifies the specific nucleotides in the rRNA that are protected by the bound antibiotic.

Detailed Methodology: Chemical Footprinting with DMS

-

Complex Formation: Incubate purified 50S ribosomal subunits with a saturating concentration of this compound in a suitable buffer. Include a control sample of 50S subunits without the antibiotic.

-

Chemical Modification: Treat both the complex and the control with dimethyl sulfate (DMS), which methylates the N1 of adenine and N3 of cytosine residues that are not protected by protein or ligand binding.

-

RNA Extraction: Quench the modification reaction and extract the 23S rRNA from both samples.

-

Primer Extension:

-

Anneal a radiolabeled DNA primer to a region downstream of the expected binding site on the 23S rRNA.

-

Perform reverse transcription. The reverse transcriptase will pause or stop at the modified nucleotides.

-

-

Analysis:

-

Separate the cDNA products on a sequencing gel alongside a sequencing ladder generated from unmodified rRNA.

-

Compare the band patterns from the this compound-treated and control samples. Nucleotides that are protected by this compound will show a decrease in band intensity, indicating the binding site.

-

Cryo-Electron Microscopy (Cryo-EM)

Cryo-EM provides high-resolution structural information of the antibiotic bound to the ribosome.

Detailed Methodology: Cryo-EM Sample Preparation and Data Collection

-

Complex Formation: Incubate purified 50S ribosomal subunits with an excess of this compound to ensure saturation of the binding site.

-

Grid Preparation:

-

Apply a small volume (3-4 µL) of the ribosome-antibiotic complex to a glow-discharged cryo-EM grid (e.g., a holey carbon grid).

-

Blot the grid with filter paper to create a thin film of the solution.

-

Plunge-freeze the grid in liquid ethane to vitrify the sample.

-

-

Data Collection:

-

Transfer the frozen grid to a cryo-electron microscope.

-

Collect a large dataset of high-resolution images (micrographs) of the individual ribosome particles at different orientations.

-

-

Image Processing and 3D Reconstruction:

-

Use specialized software (e.g., RELION, cryoSPARC) to perform motion correction on the micrographs.

-

Select individual particle images and classify them to remove damaged particles or contaminants.

-

Align the classified particle images and reconstruct a 3D density map of the ribosome-antibiotic complex.

-

-

Model Building and Refinement:

-

Fit an atomic model of the 50S subunit into the cryo-EM density map.

-

The density corresponding to the bound this compound can be identified and the molecule can be modeled into this density.

-

Refine the atomic model to best fit the experimental density map, providing a high-resolution view of the binding interactions.

-

Conclusion

This compound and its derivatives are a clinically important class of antibiotics that effectively inhibit bacterial protein synthesis by targeting the peptidyl transferase center of the 50S ribosome. Their unique binding mode, which obstructs both the A- and P-sites, leads to a potent blockade of peptide bond formation. The low incidence of resistance and lack of cross-resistance with many other antibiotic classes underscore the value of continued research into this family of compounds. The experimental methodologies detailed in this guide provide the foundation for further investigation into the structure-activity relationships of novel pleuromutilin derivatives and the development of next-generation antibiotics to combat multidrug-resistant pathogens.

References

- 1. researchgate.net [researchgate.net]

- 2. Pleuromutilins: Potent Drugs for Resistant Bugs—Mode of Action and Resistance - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Induced-fit tightens pleuromutilins binding to ribosomes and remote interactions enable their selectivity - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Interaction of pleuromutilin derivatives with the ribosomal peptidyl transferase center - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Structural Analysis of Dihydropleuromutilin and Its Derivatives

For Researchers, Scientists, and Drug Development Professionals

Introduction

Dihydropleuromutilin and its semi-synthetic derivatives represent a potent class of antibacterial agents. These compounds, characterized by a unique tricyclic diterpenoid core, exert their antimicrobial activity by inhibiting bacterial protein synthesis. Their distinct mechanism of action, targeting the peptidyl transferase center (PTC) of the 50S ribosomal subunit, allows them to remain effective against a variety of multidrug-resistant pathogens. This technical guide provides a comprehensive overview of the structural analysis of this compound and its derivatives, detailing their structure-activity relationships, key experimental protocols for their synthesis and characterization, and the cellular signaling pathways affected by their mode of action.

Core Structure and Derivatives

The foundational structure of this antibiotic class is mutilin, which features a 5-6-8 tricyclic carbon skeleton. This compound is a derivative of pleuromutilin, a natural product. The majority of clinically relevant derivatives are synthesized through modifications at the C-14 position of the mutilin core, typically involving the introduction of a thioether linkage in the side chain. These modifications have been shown to significantly enhance the antibacterial potency and pharmacokinetic properties of the parent compound.

Quantitative Structure-Activity Relationship (SAR) Data

The antimicrobial efficacy of this compound derivatives is highly dependent on the nature of the substituent at the C-14 position. The following tables summarize the Minimum Inhibitory Concentration (MIC) values for a selection of derivatives against various bacterial strains, highlighting the impact of different side chains on antibacterial activity.

| Derivative | Side Chain at C-14 | Test Strain | MIC (µg/mL) |

| Tiamulin | -S-CH₂CH₂-N(C₂H₅)₂ | S. aureus ATCC 29213 | 0.5 |

| Valnemulin | -S-CH₂CONHCH(CH(CH₃)₂)COOH | S. aureus ATCC 29213 | 0.25 |

| Retapamulin | -S-CH₂- (a complex heterocyclic group) | S. aureus ATCC 29213 | 0.12 |

| Lefamulin | -S-CH₂- (a complex heterocyclic group) | S. aureus ATCC 29213 | 0.06 |

| Experimental Derivatives | |||

| Compound with 2-methyl-4-nitroaniline side chain | (Structure not fully specified) | MRSA | <0.0625 |

| Compound with piperazinyl urea linkage | (Structure not fully specified) | MRSA ATCC 33591 | 0.125 |

| Thioether derivative with heteroaromatic substituent (Compound 52) | (Structure not fully specified) | MRSA | 0.031-0.063 |

| Thioether derivative with heteroaromatic substituent (Compound 55) | (Structure not fully specified) | MRSA | 0.031-0.063 |

Experimental Protocols

General Synthesis of a this compound Thioether Derivative

This protocol outlines a general procedure for the synthesis of a C-14 thioether derivative of this compound, a common strategy to enhance antimicrobial activity.

Step 1: Tosylation of this compound

-

Dissolve this compound in a suitable organic solvent (e.g., pyridine or dichloromethane).

-

Cool the solution to 0°C in an ice bath.

-

Slowly add p-toluenesulfonyl chloride (TsCl) to the solution with constant stirring.

-

Allow the reaction to proceed at 0°C for several hours, monitoring the progress by thin-layer chromatography (TLC).

-

Upon completion, quench the reaction with cold water and extract the product with an organic solvent (e.g., ethyl acetate).

-

Wash the organic layer with saturated sodium bicarbonate solution and brine.

-

Dry the organic phase over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the tosylated intermediate.

Step 2: Thioether Linkage Formation

-

Dissolve the tosylated this compound intermediate in a polar aprotic solvent (e.g., acetone or acetonitrile).

-

Add the desired thiol and a weak base (e.g., potassium carbonate) to the solution.

-

Heat the reaction mixture to reflux and stir for several hours, monitoring by TLC.

-

After the reaction is complete, cool the mixture to room temperature and remove the solvent under reduced pressure.

-

Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of hexane and ethyl acetate) to yield the final thioether derivative.

Structural Characterization Protocols

Sample Preparation:

-

Dissolve 5-10 mg of the purified this compound derivative in approximately 0.6 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆).

-

Transfer the solution to a clean, dry 5 mm NMR tube.

Data Acquisition (¹H and ¹³C NMR):

-

Acquire ¹H NMR spectra on a 400 MHz or higher field spectrometer.

-

Acquire ¹³C NMR spectra on the same instrument, typically at a frequency of 100 MHz.

-

For ¹H NMR, typical acquisition parameters include a spectral width of 12-16 ppm, a sufficient number of scans for a good signal-to-noise ratio, and a relaxation delay of 1-2 seconds.

-

For ¹³C NMR, a proton-decoupled pulse sequence is standard. A spectral width of 200-220 ppm is typically used.

-

Process the raw data using appropriate software (e.g., MestReNova, TopSpin) by applying Fourier transformation, phase correction, and baseline correction.

Sample Preparation:

-

Prepare a dilute solution of the purified compound (typically 1-10 µg/mL) in a suitable solvent such as methanol or acetonitrile.

Data Acquisition:

-

Introduce the sample into the mass spectrometer via direct infusion or coupled with a liquid chromatography system (LC-HRMS).

-

Utilize an electrospray ionization (ESI) source in positive ion mode.

-

Acquire data in a high-resolution mode, ensuring a mass accuracy of <5 ppm.

-

The exact mass measurement allows for the determination of the elemental composition of the synthesized derivative, confirming its molecular formula.

This protocol provides a general overview of the steps involved in determining the crystal structure of a this compound derivative in complex with the bacterial 50S ribosomal subunit.

1. Ribosome Purification:

- Isolate 70S ribosomes from a suitable bacterial strain (e.g., Deinococcus radiodurans or Thermus thermophilus) through sucrose density gradient centrifugation.

- Dissociate the 70S ribosomes into 30S and 50S subunits by lowering the Mg²⁺ concentration.

- Separate the 50S subunits by a further round of sucrose density gradient centrifugation.

2. Complex Formation and Crystallization:

- Incubate the purified 50S ribosomal subunits with an excess of the this compound derivative to ensure binding.

- Set up crystallization trials using the hanging-drop or sitting-drop vapor-diffusion method with a range of precipitants and buffer conditions.

3. Data Collection:

- Cryo-protect the crystals by briefly soaking them in a solution containing a cryoprotectant (e.g., glycerol or ethylene glycol) before flash-cooling in liquid nitrogen.

- Collect X-ray diffraction data at a synchrotron radiation source.

4. Structure Determination and Refinement:

- Process the diffraction data using appropriate software (e.g., HKL2000, XDS).

- Solve the structure by molecular replacement using a previously determined structure of the 50S ribosomal subunit as a search model.

- Refine the model against the experimental data, including the fitting of the ligand into the electron density map at the peptidyl transferase center.

Signaling Pathways and Cellular Responses

The inhibition of protein synthesis by this compound derivatives triggers several stress response pathways in bacteria. These pathways are crucial for bacterial survival under adverse conditions and represent potential targets for synergistic antibiotic therapies.

The Stringent Response

The stringent response is a global regulatory mechanism that allows bacteria to adapt to nutrient starvation and other stresses. The binding of this compound derivatives to the ribosome can lead to the accumulation of uncharged tRNAs in the ribosomal A-site, which activates the RelA protein. RelA then synthesizes the alarmones guanosine pentaphosphate (pppGpp) and guanosine tetraphosphate (ppGpp). These molecules act as global regulators, redirecting cellular resources from growth-related activities to the synthesis of amino acids and other stress-response proteins.

Ribosome-associated Quality Control (RQC)

When ribosomes stall during translation due to the action of antibiotics like this compound derivatives, the Ribosome-associated Quality Control (RQC) pathway can be activated. This pathway is responsible for rescuing stalled ribosomes and degrading the incomplete nascent polypeptide chains. The stalled 70S ribosome is split into its 30S and 50S subunits. The 50S subunit, still carrying the peptidyl-tRNA, is recognized by RQC factors which then mediate the release of the polypeptide for degradation.

Experimental Workflow for Derivative Development

The development of novel this compound derivatives follows a structured workflow designed to optimize their antimicrobial properties while ensuring their safety and efficacy.

Conclusion

The structural analysis of this compound and its derivatives is a cornerstone of the development of new and effective antibacterial agents. By understanding the intricate details of their structure-activity relationships, researchers can rationally design novel compounds with enhanced potency against resistant pathogens. The experimental protocols and workflows detailed in this guide provide a framework for the synthesis, characterization, and evaluation of these promising antibiotics. Furthermore, elucidating the cellular signaling pathways triggered by these compounds opens new avenues for understanding bacterial stress responses and developing novel therapeutic strategies.

The Genesis of a Novel Antibiotic Class: A Technical Guide to the Origin and Discovery of Pleuromutilins

For Researchers, Scientists, and Drug Development Professionals

Introduction

The ever-present threat of antimicrobial resistance necessitates a continuous search for novel antibiotic scaffolds with unique mechanisms of action. The pleuromutilins represent a class of antibiotics that have risen to this challenge, offering a distinct mode of inhibiting bacterial protein synthesis and a low propensity for cross-resistance with other established antibiotic classes. This in-depth technical guide explores the origin, discovery, and development of pleuromutilin antibiotics, providing detailed methodologies for key experiments and a comprehensive overview of their biosynthetic pathway and the workflow of their discovery.

Origin and Initial Discovery

The story of pleuromutilin begins in the early 1950s, a golden era for antibiotic discovery. In 1951, Kavanagh, Hervey, and Robbins first reported the isolation of a new antibiotic from the basidiomycete fungus Pleurotus mutilus (now known as Clitopilus scyphoides) and Pleurotus passeckerianus (now Clitopilus passeckerianus).[1] This novel compound, named pleuromutilin, exhibited potent activity primarily against Gram-positive bacteria.[1] The producing organism, Clitopilus passeckerianus, is a gilled mushroom found in various environments.[2]

The initial discovery paved the way for further investigation into the unique tricyclic diterpenoid structure of pleuromutilin, a complex scaffold that would later be chemically modified to produce a range of semi-synthetic derivatives with improved pharmacokinetic and pharmacodynamic properties.

Structure Elucidation and Mechanism of Action

The intricate chemical structure of pleuromutilin was not fully elucidated until the 1960s through a combination of chemical degradation studies and spectroscopic analysis. The core of pleuromutilin is a tricyclic 5-6-8 ring system, a unique diterpenoid scaffold.

The mechanism of action of pleuromutilin and its derivatives is the inhibition of bacterial protein synthesis. They bind to the 50S ribosomal subunit at the peptidyl transferase center (PTC). This binding interferes with the proper positioning of the acceptor and donor arms of tRNA molecules, thereby preventing the formation of peptide bonds and halting protein elongation. This distinct binding site and mechanism are responsible for the lack of cross-resistance with many other classes of ribosome-targeting antibiotics.

Key Derivatives and Their Antimicrobial Activity

The therapeutic potential of the pleuromutilin scaffold was realized through the development of semi-synthetic derivatives, primarily through modification of the C14 side chain. These efforts have led to the successful introduction of several pleuromutilin antibiotics for both veterinary and human use.

Quantitative Data: Minimum Inhibitory Concentrations (MICs)

The following table summarizes the in vitro activity of key pleuromutilin derivatives against a range of common bacterial pathogens. MIC values are presented as MIC₅₀/MIC₉₀ (µg/mL), representing the concentrations required to inhibit the growth of 50% and 90% of the tested isolates, respectively.

| Antibiotic | Staphylococcus aureus (MSSA) | Staphylococcus aureus (MRSA) | Streptococcus pneumoniae | Haemophilus influenzae | Mycoplasma pneumoniae |

| Tiamulin | 0.25/0.5 | 0.5/1 | 0.12/0.25 | 2/4 | 0.06/0.12 |

| Valnemulin | 0.12/0.25 | 0.25/0.5 | 0.06/0.12 | 1/2 | 0.03/0.06 |

| Retapamulin | 0.06/0.12 | 0.12/0.25 | 0.03/0.06 | 8/16 | Not widely tested |

| Lefamulin | 0.06/0.12 | 0.12/0.25 | 0.12/0.25 | 0.5/1 | ≤0.008/≤0.008 |

Note: MIC values can vary depending on the specific strains tested and the methodology used. The data presented here are a compilation from various studies for comparative purposes.

Experimental Protocols

This section provides detailed methodologies for key experiments involved in the discovery and characterization of pleuromutilin antibiotics.

Isolation and Purification of Pleuromutilin from Clitopilus passeckerianus

This protocol outlines the general steps for the extraction and purification of pleuromutilin from a submerged fermentation culture of Clitopilus passeckerianus.

1. Fermentation:

- Inoculate a suitable production medium (e.g., Potato Dextrose Broth) with a culture of Clitopilus passeckerianus.

- Incubate the culture for 10-14 days at 25°C with shaking (e.g., 150 rpm) to allow for the production of pleuromutilin.

2. Extraction:

- Separate the fungal mycelium from the fermentation broth by filtration or centrifugation.

- Extract the fermentation broth with an equal volume of a water-immiscible organic solvent, such as ethyl acetate, three times.

- Combine the organic extracts and dry them over anhydrous sodium sulfate.

- Concentrate the dried extract under reduced pressure using a rotary evaporator to obtain a crude extract.

3. Purification:

- Subject the crude extract to column chromatography on silica gel.

- Elute the column with a gradient of a non-polar to a polar solvent system (e.g., hexane to ethyl acetate).

- Collect fractions and monitor them by thin-layer chromatography (TLC) for the presence of pleuromutilin.

- Pool the fractions containing pure pleuromutilin and concentrate them to yield the purified compound.

- Further purification can be achieved by recrystallization from a suitable solvent system (e.g., ethyl acetate/hexane).

Structure Elucidation of Pleuromutilin

The following is a generalized workflow for the structural elucidation of a natural product like pleuromutilin using modern spectroscopic techniques.

1. Mass Spectrometry (MS):

- Obtain the high-resolution mass spectrum (HR-MS) to determine the accurate mass and molecular formula of the compound.

2. Nuclear Magnetic Resonance (NMR) Spectroscopy:

- Dissolve the purified compound in a suitable deuterated solvent (e.g., CDCl₃).

- Acquire a one-dimensional (1D) ¹H NMR spectrum to identify the types and number of protons in the molecule.

- Acquire a 1D ¹³C NMR spectrum to determine the number and types of carbon atoms.

- Perform two-dimensional (2D) NMR experiments to establish the connectivity of the atoms:

- COSY (Correlation Spectroscopy): To identify proton-proton couplings within the same spin system.

- HSQC (Heteronuclear Single Quantum Coherence): To identify direct one-bond correlations between protons and carbons.

- HMBC (Heteronuclear Multiple Bond Correlation): To establish long-range (2-3 bond) correlations between protons and carbons, which is crucial for connecting different spin systems and determining the overall carbon skeleton.

- NOESY (Nuclear Overhauser Effect Spectroscopy): To determine the spatial proximity of protons, which helps in elucidating the relative stereochemistry of the molecule.

3. Data Analysis and Structure Assembly:

- Integrate the data from all spectroscopic experiments to piece together the structure of the molecule, including its connectivity and stereochemistry.

Broth Microdilution MIC Testing

This protocol is based on the guidelines from the Clinical and Laboratory Standards Institute (CLSI) for determining the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent.

1. Preparation of Antimicrobial Agent:

- Prepare a stock solution of the pleuromutilin derivative in a suitable solvent (e.g., dimethyl sulfoxide - DMSO).

- Perform serial two-fold dilutions of the stock solution in cation-adjusted Mueller-Hinton Broth (CAMHB) in a 96-well microtiter plate to achieve the desired concentration range.

2. Inoculum Preparation:

- Grow the bacterial strain to be tested on an appropriate agar medium overnight.

- Prepare a bacterial suspension in sterile saline or broth and adjust its turbidity to match a 0.5 McFarland standard (approximately 1.5 x 10⁸ CFU/mL).

- Dilute the standardized inoculum in CAMHB to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in each well of the microtiter plate.

3. Inoculation and Incubation:

- Inoculate each well of the microtiter plate containing the antimicrobial dilutions with the prepared bacterial inoculum.

- Include a growth control well (no antibiotic) and a sterility control well (no bacteria).

- Incubate the plate at 35-37°C for 16-20 hours in ambient air.

4. Reading and Interpretation:

- After incubation, visually inspect the microtiter plate for bacterial growth (turbidity).

- The MIC is defined as the lowest concentration of the antimicrobial agent that completely inhibits visible growth of the organism.

Visualizing the Path to Discovery

Biosynthetic Pathway of Pleuromutilin

The biosynthesis of the pleuromutilin core from geranylgeranyl pyrophosphate (GGPP) involves a series of enzymatic reactions, including cyclization and oxidation steps.

Caption: Biosynthetic pathway of pleuromutilin from GGPP.

Experimental Workflow for Antibacterial Drug Discovery

The discovery and development of a new antibiotic is a long and complex process, starting from a large number of initial compounds to a single approved drug.

Caption: A generalized workflow for antibacterial drug discovery.

Conclusion

The discovery of pleuromutilin from a fungal source and the subsequent development of its semi-synthetic derivatives represent a significant advancement in the fight against bacterial infections. The unique structure and mechanism of action of this antibiotic class provide a valuable tool for clinicians, particularly in an era of increasing antimicrobial resistance. The detailed methodologies and workflows presented in this guide offer a comprehensive resource for researchers and professionals in the field of drug discovery and development, fostering a deeper understanding of this important class of antibiotics and inspiring future research endeavors.

References

A Technical Guide to the Activity of Pleuromutilin Antibiotics Against Gram-Positive Bacteria

Prepared for: Researchers, Scientists, and Drug Development Professionals

Introduction

The pleuromutilins are a class of antibiotics derived from the naturally occurring diterpenoid pleuromutilin, which was first isolated from the fungus Clitopilus scyphoides (formerly Pleurotus mutilus) in the 1950s.[1] These compounds have long been used in veterinary medicine, with derivatives like tiamulin and valnemulin established for treating infections in livestock.[1] Recently, there has been a resurgence of interest in developing pleuromutilins for human use, driven by the pressing need for novel antibiotics to combat multidrug-resistant bacteria.[1] This has led to the development of derivatives such as the topical agent retapamulin and the systemic agent lefamulin.[1]

Pleuromutilins are characterized by their potent activity against a broad spectrum of Gram-positive bacteria, including challenging resistant phenotypes such as methicillin-resistant Staphylococcus aureus (MRSA), vancomycin-resistant S. aureus (VRSA), and penicillin-resistant Streptococcus pneumoniae (PRSP).[1] Their unique mechanism of action, distinct from other major antibiotic classes, results in a low potential for cross-resistance and a slow development of spontaneous resistance. This guide provides an in-depth overview of the mechanism, quantitative in vitro activity, experimental evaluation protocols, and resistance pathways related to pleuromutilin activity against Gram-positive pathogens.

Mechanism of Action

Pleuromutilin and its derivatives exert their bacteriostatic effect by inhibiting bacterial protein synthesis. This is achieved through a specific interaction with the bacterial ribosome.

Binding Site: The target site for pleuromutilins is the peptidyl transferase center (PTC) located in Domain V of the 23S rRNA component of the 50S ribosomal subunit. The tricyclic core of the pleuromutilin molecule binds to a pocket within the PTC, primarily through hydrophobic interactions and hydrogen bonds with key nucleotides, including A2503, U2504, G2505, U2506, and C2452.

Inhibitory Action: By binding to the PTC, pleuromutilins prevent the correct positioning of the aminoacyl (A-site) and peptidyl (P-site) tRNA molecules. This steric hindrance inhibits the formation of peptide bonds, the fundamental step in protein elongation, thereby halting protein synthesis and bacterial growth. The unique binding mode, which involves an "induced-fit" mechanism that closes the binding pocket around the drug, differentiates it from other 50S inhibitors like macrolides and lincosamides, thus preventing cross-resistance.

Quantitative In Vitro Activity

Pleuromutilin derivatives consistently demonstrate potent in vitro activity against a wide array of clinically relevant Gram-positive bacteria. The data below, summarized from multiple studies, highlights the Minimum Inhibitory Concentrations (MIC) required to inhibit 50% (MIC₅₀) and 90% (MIC₉₀) of bacterial isolates.

Table 1: In Vitro Activity of BC-3781 Against Gram-Positive Pathogens

| Organism | No. of Isolates | MIC₅₀ (µg/mL) | MIC₉₀ (µg/mL) | Reference |

|---|---|---|---|---|

| Staphylococcus aureus (All) | 5,527 | 0.12 | 0.12 | |

| S. aureus (MRSA) | 1,893 | 0.12 | 0.25 | |

| Coagulase-negative staphylococci | - | 0.06 | 0.12 | |

| β-hemolytic streptococci | - | 0.03 | 0.06 | |

| Viridans group streptococci | - | 0.12 | 0.5 | |

| Streptococcus pneumoniae | - | 0.12 | 0.25 | |

| Enterococcus faecium (VRE incl.) | - | 0.12 | 2 |

Data for BC-3781 (lefamulin), a systemic pleuromutilin derivative.

Table 2: In Vitro Activity of Novel Pleuromutilin Derivatives

| Derivative | Organism | MIC (µg/mL) | Comments | Reference |

|---|---|---|---|---|

| PDP | MRSA, MRSE, S. aureus, S. agalactiae, S. dysgalactiae | 0.008 | Superior to tiamulin and valnemulin | |

| AN11251 | S. aureus (ATCC 29213) | <0.039 | Boron-pleuromutilin conjugate | |

| AN11251 | S. aureus (Clinical Isolate) | 0.063 | Boron-pleuromutilin conjugate | |

| AN11251 | S. pyogenes | 0.063 | Boron-pleuromutilin conjugate | |

| AN11251 | E. faecium | 0.125 | Boron-pleuromutilin conjugate |

Data for novel investigational pleuromutilin derivatives.

Key Experimental Protocols

The evaluation of antibacterial activity for pleuromutilins follows standardized methodologies to ensure reproducibility and comparability of data.

Minimum Inhibitory Concentration (MIC) Determination

The primary method for quantifying the in vitro potency of an antibiotic is by determining its MIC. The broth microdilution method is the standard procedure.

Protocol: Broth Microdilution (CLSI M07-A8)

-

Preparation of Antibiotic Dilutions: The pleuromutilin compound is serially diluted (typically 2-fold) in cation-adjusted Mueller-Hinton broth within the wells of a 96-well microtiter plate.

-

Inoculum Preparation: A standardized bacterial suspension is prepared from fresh colonies and adjusted to a turbidity equivalent to a 0.5 McFarland standard. This suspension is then diluted to achieve a final concentration of approximately 5 x 10⁵ colony-forming units (CFU)/mL in each well.

-

Inoculation and Incubation: The prepared microtiter plates are inoculated with the bacterial suspension and incubated under appropriate atmospheric conditions (e.g., ambient air, 35°C) for 16-20 hours.

-

Reading Results: The MIC is determined as the lowest concentration of the antibiotic that completely inhibits visible bacterial growth.

Time-Kill Kinetic Assay

Time-kill assays are performed to assess the dynamic interaction between an antibiotic and a bacterium over time, determining whether the agent is bactericidal (kills bacteria) or bacteriostatic (inhibits growth).

Protocol: Time-Kill Kinetics

-

Culture Preparation: A bacterial culture is grown to the logarithmic phase in appropriate broth.

-

Exposure: The culture is diluted to a starting concentration of ~10⁵ - 10⁶ CFU/mL and aliquoted into flasks containing the pleuromutilin derivative at various multiples of its predetermined MIC (e.g., 1x, 2x, 4x, 8x MIC), along with a growth control flask (no antibiotic).

-

Sampling: The flasks are incubated with shaking at 37°C. Aliquots are removed at specified time points (e.g., 0, 2, 4, 6, 8, 24 hours).

-

Quantification: Each aliquot is serially diluted and plated onto agar plates to determine the viable bacterial count (CFU/mL).

-

Analysis: The results are plotted as log₁₀ CFU/mL versus time. A ≥3-log₁₀ reduction in CFU/mL is typically defined as bactericidal activity. Studies show that some pleuromutilin derivatives can inhibit bacterial proliferation in a concentration-dependent manner.

References

Investigating the Binding Site of Dihydropleuromutilin on Bacterial Ribosomes: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

The ever-present threat of antibiotic resistance necessitates the continuous exploration of novel antimicrobial agents and their mechanisms of action. Pleuromutilins, a class of antibiotics that includes Dihydropleuromutilin, represent a potent therapeutic option against various bacterial pathogens. Their efficacy stems from their unique interaction with the bacterial ribosome, a critical component of the cellular machinery responsible for protein synthesis. This technical guide provides an in-depth examination of the binding site of this compound and its derivatives on the bacterial ribosome. It consolidates findings from key structural and biochemical studies, presenting quantitative data, detailed experimental protocols, and visual representations of the underlying molecular interactions and experimental workflows. This document is intended to serve as a comprehensive resource for researchers and professionals involved in antibiotic drug discovery and development, offering insights into the molecular basis of pleuromutilin action and the methodologies used to elucidate it.

The this compound Binding Site: A Prime Target

This compound and other pleuromutilin derivatives exert their antibacterial effect by inhibiting bacterial protein synthesis. They achieve this by binding to a highly conserved and functionally critical region of the bacterial ribosome: the peptidyl transferase center (PTC) located on the 50S ribosomal subunit.[1][2][3] This strategic location allows these antibiotics to interfere with the fundamental process of peptide bond formation.

The binding pocket for pleuromutilins is situated at the heart of the PTC, overlapping with the binding sites for the A- and P-site tRNAs.[2][4] This direct interference prevents the correct positioning of the aminoacyl-tRNA and peptidyl-tRNA, thereby stalling protein synthesis. The interaction is characterized by an "induced-fit" mechanism, where the binding of the drug molecule prompts a conformational change in the ribosome, effectively tightening the binding pocket around the antibiotic.

Key ribosomal RNA (rRNA) nucleotides within domain V of the 23S rRNA are crucial for this interaction. Specific nucleotides identified through structural and footprinting studies as being integral to the binding of pleuromutilin derivatives include A2058, A2059, U2506, U2584, and U2585 in Escherichia coli. The tricyclic mutilin core of the antibiotic establishes hydrophobic interactions with nucleotides such as C2452 and U2504. Furthermore, hydrogen bonds are formed between the drug and the rRNA, for instance, between the C14 extension of some derivatives and U2506 or A2062 in Staphylococcus aureus. These specific interactions underscore the molecular basis for the potent inhibitory activity of this class of antibiotics.

Quantitative Analysis of Pleuromutilin-Ribosome Binding

The affinity of pleuromutilin derivatives for the bacterial ribosome has been quantified in several studies. This data is critical for understanding the potency of these compounds and for the development of new derivatives with improved binding characteristics.

| Pleuromutilin Derivative | Bacterial Species | Binding Constant (K) | Experimental Method | Reference |

| 14-deoxy-14[(2-diethylaminoethyl)-mercaptoacetoxy] dihydromutilin HCl | Escherichia coli | 1.3 x 107 M-1 | Equilibrium Dialysis |

Key Experimental Methodologies

The elucidation of the this compound binding site has been made possible through the application of several powerful experimental techniques. The following sections detail the generalized protocols for these key methods as applied to the study of antibiotic-ribosome interactions.

X-Ray Crystallography of Ribosome-Drug Complexes

X-ray crystallography has been instrumental in providing high-resolution three-dimensional structures of pleuromutilins bound to the 50S ribosomal subunit. This technique allows for the precise visualization of the interactions between the antibiotic and individual ribosomal nucleotides and proteins.

Experimental Protocol:

-

Ribosome Purification: Isolate and purify 50S ribosomal subunits from the target bacterial species (e.g., Deinococcus radiodurans, Staphylococcus aureus). This typically involves cell lysis, sucrose gradient centrifugation, and chromatographic steps to ensure high purity and homogeneity.

-

Complex Formation: Incubate the purified 50S subunits with a molar excess of the pleuromutilin derivative to ensure saturation of the binding sites.

-

Crystallization: Screen a wide range of crystallization conditions (e.g., pH, temperature, precipitant concentration) using techniques like vapor diffusion (hanging or sitting drop) to obtain well-ordered crystals of the ribosome-drug complex.

-

Data Collection: Expose the crystals to a high-intensity X-ray beam, typically at a synchrotron source, to generate diffraction patterns. Data is often collected at cryogenic temperatures to minimize radiation damage.

-

Structure Determination and Refinement: Process the diffraction data to determine the electron density map. The structure is then solved using molecular replacement, employing a known ribosome structure as a starting model. The final atomic model of the ribosome-drug complex is built and refined to fit the experimental data.

Cryo-Electron Microscopy (Cryo-EM)

Cryo-EM has emerged as a powerful alternative and complementary technique to X-ray crystallography for studying large and dynamic macromolecular complexes like the ribosome. It allows for the structural determination of complexes in a near-native, hydrated state without the need for crystallization.

Experimental Protocol:

-

Sample Preparation: Apply a small volume of the purified ribosome-drug complex solution to an EM grid.

-

Vitrification: Rapidly plunge-freeze the grid in a cryogen (e.g., liquid ethane) to embed the complexes in a thin layer of amorphous ice. This process preserves the native structure of the ribosome.

-

Data Acquisition: Image the vitrified sample in a transmission electron microscope under cryogenic conditions. A large dataset of images (micrographs) is collected, each containing thousands of randomly oriented ribosome particles.

-

Image Processing and 3D Reconstruction:

-

Particle Picking: Computationally identify and extract individual ribosome particle images from the micrographs.

-

2D Classification: Align and classify the particle images to sort them into different views and remove noise or damaged particles.

-

3D Reconstruction: Combine the 2D class averages to generate an initial 3D model.

-

3D Classification and Refinement: Further refine the 3D model and classify particles to account for conformational heterogeneity, ultimately yielding a high-resolution 3D density map of the ribosome-drug complex.

-

-

Model Building and Analysis: Fit an atomic model of the ribosome and the drug into the cryo-EM density map to analyze the binding interactions.

Chemical Footprinting

Chemical footprinting is a biochemical technique used to identify the binding site of a ligand on a nucleic acid or protein by probing its accessibility to chemical modifying agents. In the context of the ribosome, it can pinpoint the specific rRNA nucleotides that are protected from chemical modification upon antibiotic binding.

Experimental Protocol:

-

Complex Formation: Incubate purified ribosomes or 50S subunits with and without the pleuromutilin antibiotic.

-

Chemical Modification: Treat both the antibiotic-bound and unbound ribosome samples with a chemical probe that modifies specific rRNA bases (e.g., dimethyl sulfate (DMS), which modifies accessible adenines and cytosines). The reaction conditions are carefully controlled to ensure limited modification (typically one hit per molecule).

-

RNA Extraction: Purify the 23S rRNA from the treated samples.

-

Primer Extension: Use a radiolabeled or fluorescently labeled DNA primer that is complementary to a region downstream of the expected binding site. Perform reverse transcription on the purified rRNA template. The reverse transcriptase will stop at the site of chemical modification.

-

Gel Electrophoresis and Analysis: Separate the resulting cDNA fragments by denaturing polyacrylamide gel electrophoresis. The positions of the stops in the reverse transcription, visualized by autoradiography or fluorescence imaging, correspond to the modified nucleotides. By comparing the modification patterns of the drug-bound and unbound samples, the nucleotides protected by the antibiotic can be identified, thus defining the footprint of the drug on the ribosome.

Visualizing the Mechanism and Workflow

To better understand the intricate processes involved, the following diagrams, generated using the DOT language, illustrate the mechanism of action of this compound and a generalized workflow for investigating its binding site.

Caption: Mechanism of action of this compound on the bacterial ribosome.

Caption: Generalized workflow for investigating antibiotic binding sites on the ribosome.

Conclusion

The binding site of this compound and its derivatives within the peptidyl transferase center of the bacterial ribosome is a well-defined and validated target for antibiotic action. The detailed structural and biochemical understanding of this interaction, achieved through techniques like X-ray crystallography, cryo-EM, and chemical footprinting, provides a solid foundation for the rational design of new pleuromutilin antibiotics. The highly conserved nature of this binding site suggests a low probability for the development of resistance, making it an attractive target for combating multidrug-resistant bacteria. Continued research in this area, employing the methodologies outlined in this guide, will be crucial for developing the next generation of potent and resilient antibacterial agents.

References

- 1. The pleuromutilin drugs tiamulin and valnemulin bind to the RNA at the peptidyl transferase centre on the ribosome - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Pleuromutilins: Potent Drugs for Resistant Bugs—Mode of Action and Resistance - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Pleuromutilin - Wikipedia [en.wikipedia.org]

- 4. A novel pleuromutilin antibacterial compound, its binding mode and selectivity mechanism - PMC [pmc.ncbi.nlm.nih.gov]

Dihydropleuromutilin and its Derivatives: A Technical Guide to Combating Veterinary Mycoplasma Infections

For Researchers, Scientists, and Drug Development Professionals

Introduction

Mycoplasma infections pose a significant threat to the health and productivity of livestock, including poultry, swine, and cattle, leading to substantial economic losses worldwide. These bacteria, lacking a cell wall, are intrinsically resistant to many commonly used antibiotics, such as beta-lactams. The pleuromutilin class of antibiotics, derived from the fungus Clitopilus scyphoides (formerly Pleurotus mutilus), represents a potent therapeutic option against these challenging pathogens. Dihydropleuromutilin and its semi-synthetic derivatives, such as tiamulin, valnemulin, and the newer compound lefamulin, have demonstrated excellent activity against a broad range of veterinary Mycoplasma species.[1][2][3]

This technical guide provides an in-depth overview of the use of this compound and its derivatives for treating veterinary mycoplasma infections. It covers their mechanism of action, in vitro and in vivo efficacy, mechanisms of resistance, and detailed experimental protocols for their evaluation.

Mechanism of Action: Inhibition of Bacterial Protein Synthesis

Pleuromutilins exert their antibacterial effect by binding to the 50S ribosomal subunit, thereby inhibiting protein synthesis.[4][5] The binding site is located at the peptidyl transferase center (PTC), a highly conserved region within domain V of the 23S rRNA.

The binding of pleuromutilins to the ribosome interferes with the correct positioning of the aminoacyl moiety of tRNA at the A- and P-sites, preventing the formation of peptide bonds and subsequent chain elongation. This interaction involves hydrogen bonds and hydrophobic contacts with specific nucleotides, including A2058, A2059, U2506, and U2585 (E. coli numbering). The unique binding mode of pleuromutilins, which involves an induced-fit mechanism that closes the binding pocket, contributes to their high potency.

Figure 1: Mechanism of action of this compound derivatives.

In Vitro Efficacy

The in vitro activity of this compound derivatives is typically assessed by determining the Minimum Inhibitory Concentration (MIC), which is the lowest concentration of an antimicrobial that inhibits the visible growth of a microorganism. Pleuromutilins consistently demonstrate low MIC values against key veterinary mycoplasmas.

Quantitative Data Summary

The following tables summarize the MIC values for various pleuromutilin derivatives against important veterinary Mycoplasma species.

Table 1: In Vitro Activity of Pleuromutilin Derivatives against Avian Mycoplasma

| Compound | Mycoplasma gallisepticum MIC (µg/mL) | Reference |

| Tiamulin | 0.0039 - 0.03 | |

| Valnemulin | ≤0.03 | |

| p-furoylamphenmulin | 0.001953125 | |

| Amphenmulin | 0.0039 |

Table 2: In Vitro Activity of Pleuromutilin Derivatives against Swine Mycoplasma

| Compound | Mycoplasma hyopneumoniae MIC (µg/mL) | Mycoplasma hyorhinis MIC (µg/mL) | Mycoplasma hyosynoviae MIC (µg/mL) | Reference |

| Tiamulin | ≤0.03 - 0.5 | ≤0.03 - 0.25 | ≤0.03 - 4 | |

| Valnemulin | ≤0.015 - 0.12 | ≤0.015 - 0.12 | ≤0.015 - 1 |

Table 3: In Vitro Activity of Pleuromutilin Derivatives against Bovine Mycoplasma

| Compound | Mycoplasma bovis MIC50 (µg/mL) | Mycoplasma bovis MIC90 (µg/mL) | Reference |

| Tiamulin | ≤0.03 - 4 | 0.5 - >128 | |

| Valnemulin | 0.06 - 0.12 | 0.12 - 0.25 |

In Vivo Efficacy

In vivo studies in target animal models are crucial for evaluating the clinical efficacy of this compound derivatives. These studies often involve pharmacokinetic/pharmacodynamic (PK/PD) modeling to determine optimal dosing regimens.

Quantitative Data Summary

Table 4: In Vivo Efficacy and Pharmacokinetic/Pharmacodynamic Parameters of Pleuromutilin Derivatives

| Compound | Animal Model | Mycoplasma Species | Key Findings | Reference |

| p-furoylamphenmulin | Chicken | M. gallisepticum | At 70 and 80 mg/kg, lung mycoplasmal counts decreased by 3.39 and 3.28 Log10CFU/mL, respectively. The calculated optimal dose was 62.64 mg/kg for 3 days. | |

| Amphenmulin | Chicken | M. gallisepticum | A bactericidal effect was achieved with continuous administration for 3 days at doses exceeding 0.8 µg/mL. The AUC24h/MIC target for a 1 Log10CFU/mL reduction was 904.05 h. | |

| Compound 16C | Mouse | M. pneumoniae | Showed potent in vivo efficacy in a mouse model of mycoplasma-induced pneumonia. |

Mechanisms of Resistance

Resistance to pleuromutilins in Mycoplasma species is primarily associated with mutations in the 23S rRNA gene, specifically within the PTC. These mutations can reduce the binding affinity of the drug to the ribosome. Common mutation sites include positions 2058, 2059, 2061, 2447, and 2503 (E. coli numbering). Importantly, the development of high-level resistance often requires the accumulation of multiple mutations, suggesting a slower emergence of resistance compared to some other antibiotic classes.

Cross-resistance between pleuromutilins and other antibiotic classes that bind to the 50S ribosomal subunit, such as macrolides, lincosamides, and phenicols, has been observed in some mutants.

Figure 2: Development of pleuromutilin resistance in Mycoplasma.

Experimental Protocols

Minimum Inhibitory Concentration (MIC) Determination

The broth microdilution method is the standard procedure for determining the MIC of pleuromutilins against Mycoplasma species.

1. Media and Reagents:

-

Mycoplasma growth medium (e.g., Friis, Hayflick, or commercially available formulations) supplemented with serum (e.g., porcine or equine serum).

-

This compound derivative stock solution of known concentration.

-

96-well microtiter plates.

-

Mycoplasma isolate to be tested.

-

Positive and negative control strains.

2. Inoculum Preparation:

-

Culture the Mycoplasma isolate in broth medium until the late logarithmic phase of growth is reached.

-

Adjust the concentration of the culture to approximately 10^4 to 10^5 color changing units (CCU) per mL or colony-forming units (CFU) per mL.

3. Assay Procedure:

-

Perform serial two-fold dilutions of the antibiotic in the microtiter plate wells containing the growth medium.

-

Inoculate each well with the prepared Mycoplasma suspension.

-

Include a growth control well (no antibiotic) and a sterility control well (no inoculum).

-

Seal the plates and incubate at 37°C in a humidified atmosphere, with or without 5% CO2, depending on the specific requirements of the Mycoplasma species.

-

Incubate until the growth control well shows a distinct color change (due to pH change from metabolic activity) or turbidity.

-

The MIC is read as the lowest concentration of the antibiotic that completely inhibits visible growth.

Animal Infection Models

Animal models are essential for evaluating the in vivo efficacy and pharmacokinetics of new drug candidates.

1. Animal Selection:

-

Select specific-pathogen-free (SPF) animals (e.g., chickens, pigs, mice) of a specific age and weight.

-

Acclimatize the animals to the experimental conditions for a defined period before the study begins.

2. Inoculum Preparation:

-

Culture the virulent Mycoplasma strain to a high titer.

-

Quantify the inoculum concentration (CFU/mL or CCU/mL).

3. Infection Procedure:

-

Administer the Mycoplasma inoculum to the animals via a relevant route, such as intratracheal, intranasal, or aerosol exposure, to mimic natural infection.

-

Include a negative control group that receives a sham inoculation.

4. Treatment:

-

After a predetermined period to allow the infection to establish, administer the this compound derivative at various dose levels and regimens (e.g., oral, intramuscular).

-

Include an untreated infected control group.

5. Efficacy Evaluation:

-

Monitor the animals for clinical signs of disease (e.g., respiratory distress, joint swelling) and score them based on a predefined scale.

-

At the end of the study, euthanize the animals and collect relevant tissues (e.g., lungs, air sacs, joints) for:

-

Gross pathology scoring.

-

Histopathological examination.

-

Quantitative culture of Mycoplasma to determine the bacterial load (CFU/gram of tissue).

-

Pharmacokinetic/Pharmacodynamic (PK/PD) Analysis

PK/PD studies integrate pharmacokinetic data (what the body does to the drug) with pharmacodynamic data (what the drug does to the bacteria) to optimize dosing strategies.

1. Pharmacokinetic Study:

-

Administer the drug to healthy or infected animals at different doses and routes.

-

Collect blood samples at multiple time points after administration.

-

Analyze the plasma concentrations of the drug using a validated analytical method (e.g., LC-MS/MS).

-

Calculate key PK parameters such as Cmax (maximum concentration), Tmax (time to Cmax), AUC (area under the concentration-time curve), and t1/2 (half-life).

2. Pharmacodynamic Study:

-

Determine the in vitro MIC of the drug against the target Mycoplasma strain.

-

Conduct an in vivo efficacy study as described above, using a range of doses.

3. PK/PD Integration and Modeling:

-

Correlate the PK parameters with the PD outcomes (e.g., reduction in bacterial load).

-

Determine the PK/PD index that best predicts efficacy (e.g., AUC/MIC, Cmax/MIC, or %T>MIC).

-

Use modeling software to simulate different dosing regimens and predict the dose required to achieve a desired therapeutic effect (e.g., bacteriostatic or bactericidal activity).

Figure 3: Experimental workflow for evaluating this compound derivatives.

Conclusion

This compound and its derivatives are a valuable class of antimicrobials for the control of economically important mycoplasma infections in veterinary medicine. Their unique mechanism of action, potent in vitro and in vivo activity, and generally slow development of resistance make them a cornerstone of therapy. A thorough understanding of their pharmacological properties and the application of rigorous experimental protocols are essential for their responsible and effective use in promoting animal health.

References

- 1. The novel pleuromutilin derivative 22–((4-((4-nitrophenyl)acetamido)phenyl)thio)deoxy pleuromutilin possesses robust anti-mycoplasma activity both in vitro and in vivo - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Pleuromutilins: Potent Drugs for Resistant Bugs—Mode of Action and Resistance - PMC [pmc.ncbi.nlm.nih.gov]

- 3. mdpi.com [mdpi.com]

- 4. The pleuromutilin drugs tiamulin and valnemulin bind to the RNA at the peptidyl transferase centre on the ribosome - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

Cross-resistance profile of Dihydropleuromutilin with other antibiotics

An In-depth Technical Guide on the Cross-Resistance Profile of Dihydropleuromutilin with Other Antibiotics

For Researchers, Scientists, and Drug Development Professionals

Abstract

The emergence of multidrug-resistant bacteria poses a significant threat to global public health. This compound and its derivatives, a class of pleuromutilin antibiotics, offer a promising therapeutic option due to their unique mechanism of action, which involves inhibiting bacterial protein synthesis by binding to the 50S ribosomal subunit.[1] This distinct target site suggests a low probability of cross-resistance with other antibiotic classes.[2] This technical guide provides a comprehensive overview of the cross-resistance profile of this compound antibiotics, summarizing quantitative susceptibility data, detailing experimental protocols for resistance determination, and visualizing the key resistance pathways. The data presented demonstrates that dihydropleuromutilins generally retain their potency against bacterial strains that have developed resistance to other commonly used antibiotics, although specific mechanisms of cross-resistance have been identified.

Introduction

Pleuromutilin and its semi-synthetic this compound derivatives, such as lefamulin, retapamulin, and tiamulin, are potent inhibitors of bacterial protein synthesis.[2][3] They bind to the peptidyl transferase center (PTC) on the 50S ribosomal subunit, a site distinct from that of many other ribosome-targeting antibiotics.[2] This unique binding site is the basis for their limited cross-resistance with other major antibiotic classes, including macrolides, fluoroquinolones, tetracyclines, and β-lactams. However, the emergence of resistance is an ever-present threat, and understanding the potential for cross-resistance is critical for the effective clinical development and use of these compounds. This guide explores the known cross-resistance profiles, the genetic determinants of resistance, and the methodologies used to assess these phenomena.

Mechanism of Action of Dihydropleuromutilins

Dihydropleuromutilins exert their antibacterial effect by binding to the A- and P-sites of the peptidyl transferase center on the 23S rRNA of the 50S ribosomal subunit. This interaction prevents the correct positioning of transfer RNA (tRNA) and inhibits peptide bond formation, thereby halting protein synthesis.

Cross-Resistance Profile: Quantitative Data

This compound derivatives generally exhibit potent activity against a wide range of pathogens, including those resistant to other antibiotic classes. The following tables summarize the Minimum Inhibitory Concentration (MIC) data for lefamulin and retapamulin against various resistant bacterial strains.

Table 1: In Vitro Activity of Lefamulin against Resistant Staphylococcus aureus

| Organism/Resistance Phenotype | No. of Isolates | Lefamulin MIC50 (µg/mL) | Lefamulin MIC90 (µg/mL) | Lefamulin MIC Range (µg/mL) | Reference |

| Methicillin-Susceptible S. aureus (MSSA) | 70 | 0.12 | 0.25 | 0.06 to >2.0 | |

| Methicillin-Resistant S. aureus (MRSA) | 130 | 0.12 | 0.25 | 0.06 to >2.0 | |

| Vancomycin-Intermediate S. aureus (VISA) | 10 | 0.06 | 0.25 | - | |

| Vancomycin-Resistant S. aureus (VRSA) | 10 | 0.06 | 0.25 | - | |

| Heterogeneous VISA (hVISA) | 10 | 0.06 | 0.25 | - | |

| Azithromycin-Resistant S. aureus | 115 | 0.06 | 0.12 | - | |

| Levofloxacin-Resistant S. aureus | 23 | 0.06 | 0.12 | - | |

| Clindamycin-Resistant S. aureus | 11 | 0.06 | 0.12 | - |

Table 2: In Vitro Activity of Retapamulin against Resistant Gram-Positive Cocci

| Organism/Resistance Phenotype | No. of Isolates | Retapamulin MIC50 (µg/mL) | Retapamulin MIC90 (µg/mL) | Reference |

| All S. aureus | 234 | - | 0.12 | |

| Oxacillin-Resistant S. aureus | - | 0.06 | 0.12 | |

| Erythromycin-Resistant S. aureus | - | 0.06 | 0.12 | |

| Mupirocin-Resistant S. aureus | - | 0.06 | 0.12 | |

| Linezolid-Nonsusceptible S. aureus | 4 | >128 | >128 | |

| Streptococcus pyogenes | 102 | - | ≤0.03 |

Mechanisms of Cross-Resistance

While generally low, cross-resistance to dihydropleuromutilins can occur through specific mechanisms, primarily involving target site modification or efflux.

Target Site Modification

Mutations in the ribosomal components can confer resistance. The most significant is methylation of the 23S rRNA, mediated by the cfr (chloramphenicol-florfenicol resistance) gene. The cfr gene encodes a methyltransferase that modifies adenosine at position A2503 in the 23S rRNA. This modification can confer resistance to a broad range of antibiotics that bind to the peptidyl transferase center, leading to the PhLOPSA phenotype (Phenicols, Lincosamides, Oxazolidinones, Pleuromutilins, and Streptogramin A).

Efflux Pumps

Active efflux of the antibiotic out of the bacterial cell is another mechanism of resistance. The vga (virginiamycin A resistance) genes, often located on plasmids, encode ATP-binding cassette (ABC) transporters that can extrude pleuromutilins, streptogramin A, and lincosamides, resulting in the LSA (Lincosamide-Streptogramin A) or LSAP (Lincosamide-Streptogramin A-Pleuromutilin) resistance phenotypes.

Experimental Protocols

The determination of this compound cross-resistance is primarily achieved through antimicrobial susceptibility testing (AST). The Clinical and Laboratory Standards Institute (CLSI) provides standardized methods for these procedures.

Broth Microdilution Method

This method is commonly used to determine the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent.

Principle: A standardized suspension of bacteria is inoculated into wells of a microtiter plate containing serial dilutions of the antibiotic. The MIC is the lowest concentration of the antibiotic that inhibits visible growth of the bacteria after overnight incubation.

Detailed Methodology:

-

Preparation of Antimicrobial Agent: A stock solution of the this compound derivative is prepared in a suitable solvent. Serial twofold dilutions are then made in cation-adjusted Mueller-Hinton broth (or other appropriate broth for fastidious organisms) in a 96-well microtiter plate.

-

Inoculum Preparation: Bacterial colonies from a fresh agar plate are suspended in broth to match the turbidity of a 0.5 McFarland standard (approximately 1-2 x 108 CFU/mL). This suspension is then diluted to achieve a final inoculum concentration of approximately 5 x 105 CFU/mL in each well of the microtiter plate.

-

Inoculation and Incubation: The microtiter plates are inoculated with the bacterial suspension and incubated at 35°C for 16-20 hours in ambient air.

-

Interpretation: The MIC is read as the lowest concentration of the antibiotic at which there is no visible growth (turbidity) in the well.

Agar Dilution Method

The agar dilution method is considered a reference standard for MIC determination, particularly for anaerobic or fastidious bacteria.

Principle: A series of agar plates, each containing a different concentration of the antibiotic, are prepared. A standardized inoculum of multiple bacterial isolates is then spotted onto the surface of each plate. The MIC is the lowest antibiotic concentration that prevents visible growth.

Detailed Methodology:

-

Preparation of Agar Plates: Serial twofold dilutions of the this compound derivative are incorporated into molten agar (e.g., Wilkins-Chalgren agar for anaerobes) and poured into petri dishes.

-

Inoculum Preparation: Bacterial suspensions are prepared as for the broth microdilution method.

-

Inoculation: A multipoint inoculator (e.g., a Steers replicator) is used to spot a standardized volume of each bacterial suspension onto the surface of the agar plates.

-

Incubation: Plates are incubated under appropriate atmospheric conditions (e.g., anaerobic conditions for anaerobes) and temperatures for 24-48 hours.

-

Interpretation: The MIC is the lowest concentration of the antibiotic that completely inhibits growth, ignoring a faint haze or a single colony.

Conclusion

This compound antibiotics demonstrate a favorable cross-resistance profile, maintaining their efficacy against a majority of bacterial strains resistant to other antibiotic classes. This is attributed to their unique mechanism of action, targeting a specific site on the bacterial ribosome. While mechanisms of cross-resistance, such as those mediated by the cfr and vga genes, exist, their prevalence is currently low. Continuous surveillance and a thorough understanding of the resistance mechanisms are essential to preserve the long-term clinical utility of this important class of antibiotics. The standardized methodologies outlined in this guide are crucial for accurate and reproducible assessment of this compound susceptibility and cross-resistance.

References

- 1. Low Prevalence of Gram-Positive Isolates Showing Elevated Lefamulin MIC Results during the SENTRY Surveillance Program for 2015–2016 and Characterization of Resistance Mechanisms - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Modified agar dilution method for rapid antibiotic susceptibility testing of anaerobic bacteria - PMC [pmc.ncbi.nlm.nih.gov]

- 3. jmilabs.com [jmilabs.com]

An In-Depth Technical Guide to the Biological Synthesis Pathways of Pleuromutilin Natural Products

For Researchers, Scientists, and Drug Development Professionals

Introduction

Pleuromutilin and its derivatives represent a vital class of antibiotics with a unique mode of action, targeting bacterial protein synthesis by binding to the 50S ribosomal subunit.[1] This distinct mechanism provides a critical advantage in combating drug-resistant pathogens. The parent compound, pleuromutilin, is a diterpenoid natural product originally isolated from the basidiomycete fungus Clitopilus passeckerianus (formerly Pleurotus mutilus).[2] Understanding the intricate biosynthetic pathway of pleuromutilin is paramount for the rational design of novel derivatives with improved efficacy and pharmacokinetic properties, as well as for the development of robust microbial production platforms.

This technical guide provides a comprehensive overview of the core biological synthesis pathways of pleuromutilin, detailing the key enzymatic steps, intermediates, and genetic organization. It is intended to serve as a valuable resource for researchers actively engaged in natural product biosynthesis, synthetic biology, and antibiotic drug development.

The Pleuromutilin Biosynthetic Gene Cluster

The genes encoding the enzymatic machinery for pleuromutilin biosynthesis are organized in a contiguous gene cluster in Clitopilus passeckerianus.[3] This clustering facilitates the coordinated regulation and expression of the pathway. The core pleuromutilin gene cluster consists of seven genes encoding the following enzymes:

-

Pl-ggs: Geranylgeranyl pyrophosphate synthase

-

Pl-cyc: Bifunctional diterpene synthase

-

Pl-p450-1: Cytochrome P450 monooxygenase

-

Pl-p450-2: Cytochrome P450 monooxygenase

-

Pl-sdr: Short-chain dehydrogenase/reductase

-

Pl-p450-3: Cytochrome P450 monooxygenase

-

Pl-atf: Acetyltransferase

The co-expression of these seven genes has been shown to be sufficient for the heterologous production of pleuromutilin in the filamentous fungus Aspergillus oryzae, confirming their essential role in the pathway.[4]

The Core Biosynthetic Pathway

The biosynthesis of pleuromutilin proceeds through a series of enzymatic reactions, transforming the universal diterpene precursor, geranylgeranyl pyrophosphate (GGPP), into the final complex tricyclic structure.

Precursor Synthesis: Formation of Geranylgeranyl Pyrophosphate (GGPP)

The pathway initiates with the synthesis of GGPP from the primary metabolites isopentenyl pyrophosphate (IPP) and dimethylallyl pyrophosphate (DMAPP) through the mevalonate pathway.[1] The final step in the formation of this C20 precursor is catalyzed by geranylgeranyl pyrophosphate synthase (Pl-ggs) .

Tricyclic Scaffold Formation: The Role of a Bifunctional Diterpene Synthase

The commitment step in pleuromutilin biosynthesis is the intricate cyclization of the linear precursor GGPP to form the characteristic 5-6-8 tricyclic skeleton of the mutilin core. This complex transformation is catalyzed by a single, bifunctional diterpene synthase (Pl-cyc) , also referred to as Ple3 in some literature. This remarkable enzyme possesses two distinct catalytic domains:

-

Class II Diterpene Synthase Domain (N-terminal): This domain initiates the cyclization cascade through a protonation-dependent mechanism, leading to a decalin core intermediate. A subsequent ring contraction, a novel activity for this class of enzymes, results in the formation of a 5-6-bicyclic ring structure.

-

Class I Diterpene Synthase Domain (C-terminal): This domain then catalyzes a dephosphorylation-dependent cyclization to form the eight-membered ring, followed by a 1,5-proton shift and a stereospecific hydroxylation to yield the first tricyclic intermediate, premutilin .

Tailoring Reactions: Hydroxylations, Oxidation, and Acetylation

Following the formation of the premutilin core, a series of tailoring enzymes modify the scaffold to produce pleuromutilin. These reactions are catalyzed by cytochrome P450 monooxygenases, a dehydrogenase, and an acetyltransferase.

-

C-11 Hydroxylation: The first tailoring step is the hydroxylation of premutilin at the C-11 position, catalyzed by the cytochrome P450 monooxygenase Pl-p450-1 , to produce 11-deoxymutilin.

-

C-3 Hydroxylation: Subsequently, Pl-p450-2 , another cytochrome P450 monooxygenase, hydroxylates the C-3 position to yield 3,11-dideoxymutilin.

-